molecular formula C18H16FNO3 B5586227 3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]acrylamide

3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]acrylamide

Cat. No. B5586227
M. Wt: 313.3 g/mol
InChI Key: NELCYPZFNZYVFF-XBXARRHUSA-N
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Description

"3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]acrylamide" is a chemical compound that has been studied for its potential biological activities and chemical properties. This compound is part of a broader class of acrylamides, which are known for their diverse applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related acrylamides often involves bioisosteric replacement studies. For example, Wu et al. (2004) described the synthesis of N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide, a potent KCNQ2 opener, highlighting the importance of specific substituents for biological activity (Wu et al., 2004).

Molecular Structure Analysis

The crystal structure of similar acrylamides has been determined through X-ray analysis, as reported by Dölling et al. (1991) and Sharma et al. (2016). These studies reveal insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the chemical behavior of these compounds (Dölling et al., 1991); (Sharma et al., 2016).

Chemical Reactions and Properties

Acrylamides, including the one , are known to undergo various chemical reactions. Patel et al. (2012) explored the preparation of 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4 yl)acrylamide compounds and their antimicrobial activities. These compounds exhibit a range of biological activities due to their ability to interact with different biological targets (Patel et al., 2012).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-15-5-1-13(2-6-15)9-10-20-18(21)8-4-14-3-7-16-17(11-14)23-12-22-16/h1-8,11H,9-10,12H2,(H,20,21)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELCYPZFNZYVFF-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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